

Environmental Fate and Degradation of 2- Chlorotetradecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of **2-Chlorotetradecane**. Due to the limited availability of specific experimental data for this compound, this guide incorporates data and methodologies from studies on chlorinated alkanes of similar chain lengths (C10-C18) to provide a scientifically grounded assessment of its likely environmental behavior.

Environmental Partitioning

The environmental distribution of **2-Chlorotetradecane** is governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.

Adsorption and Leaching

The mobility of **2-Chlorotetradecane** in soil and its potential to leach into groundwater is primarily determined by its soil adsorption coefficient (Koc).[1][2] While a specific Koc value for **2-Chlorotetradecane** is not readily available in the literature, its non-polar nature, being a long-chain chlorinated alkane, suggests a high affinity for organic matter in soil and sediment. [2][3] This would result in a high Koc value, indicating low mobility and a reduced potential for leaching.[1][2]

Table 1: Estimated Physicochemical Properties and Environmental Partitioning of **2- Chlorotetradecane**

Parameter	Estimated Value/Behavior	Implication for Environmental Fate
Soil Adsorption Coefficient (Koc)	High (estimated)	Strong adsorption to soil and sediment organic matter, leading to low mobility and reduced leaching potential.
Water Solubility	Low (estimated)	Limited distribution in the aqueous phase.
Henry's Law Constant	Moderate to High (estimated)	Potential for volatilization from surface water and moist soil.

Volatilization

The tendency of **2-Chlorotetradecane** to volatilize from water to the atmosphere is described by its Henry's Law Constant. Although a specific value for **2-Chlorotetradecane** is not available, long-chain chlorinated alkanes can exhibit significant volatilization from environmental surfaces.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of **2-Chlorotetradecane** in the environment.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated alkanes, this can result in the replacement of a chlorine atom with a hydroxyl group.[4] The rate of hydrolysis is dependent on pH and temperature.[5] [6][7][8][9] While specific hydrolysis rate constants for **2-Chlorotetradecane** are not documented, long-chain chloroalkanes are generally resistant to rapid hydrolysis under typical environmental conditions.[4]

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. The susceptibility of a chemical to photolysis depends on its ability to absorb light at environmentally relevant wavelengths (>290 nm) and the quantum yield of the degradation reaction.[10][11][12] While specific data for **2-Chlorotetradecane** is unavailable, chlorinated alkanes can undergo photolysis, leading to the cleavage of the carbon-chlorine bond.

Biodegradation

Biodegradation by microorganisms is expected to be a significant pathway for the environmental degradation of **2-Chlorotetradecane**.

Aerobic Biodegradation

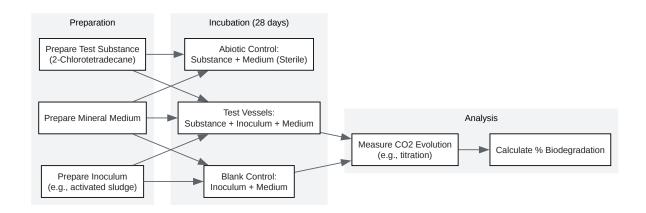
Under aerobic conditions, bacteria, particularly species of Pseudomonas, are known to degrade chlorinated alkanes.[13] Studies on chlorinated alkanes with chain lengths from C6 to C16 have shown that terminal chlorination, as in 1-chlorotetradecane, generally leads to higher rates of degradation compared to secondary chlorination.[13] The initial step in the aerobic biodegradation of chlorinated alkanes often involves an oxygenase enzyme, such as an alkane hydroxylase, which incorporates an oxygen atom into the molecule.[13][14] This is followed by dehalogenation and subsequent metabolism of the resulting fatty acid via β-oxidation.

Table 2: Summary of Degradation Pathways for 2-Chlorotetradecane

Degradation Pathway	Description	Key Enzymes/Factors	Expected Products
Aerobic Biodegradation	Microbial breakdown in the presence of oxygen.	Alkane monooxygenase, Haloalkane dehalogenase	Carbon dioxide, water, chloride ions
Abiotic Hydrolysis	Reaction with water leading to the replacement of the chlorine atom.	pH, Temperature	Tetradecan-2-ol, Hydrochloric acid
Photolysis	Degradation by sunlight.	UV radiation, Quantum yield	Radicals, smaller organic molecules

Anaerobic Biodegradation

Under anaerobic conditions, the degradation of chlorinated compounds often proceeds via reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. This process is typically slower than aerobic degradation for less chlorinated alkanes.


Experimental Protocols

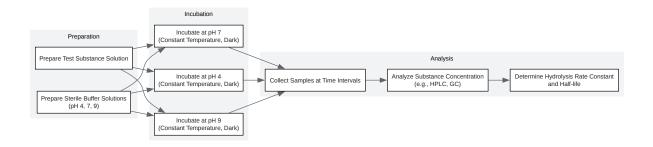
The following sections describe standardized methodologies for assessing the environmental fate and degradation of chemicals like **2-Chlorotetradecane**.

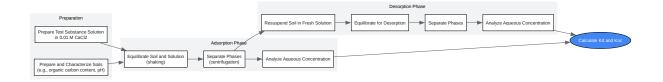
Biodegradation Testing

Protocol: OECD 301B - CO2 Evolution Test[15][16][17][18][19]

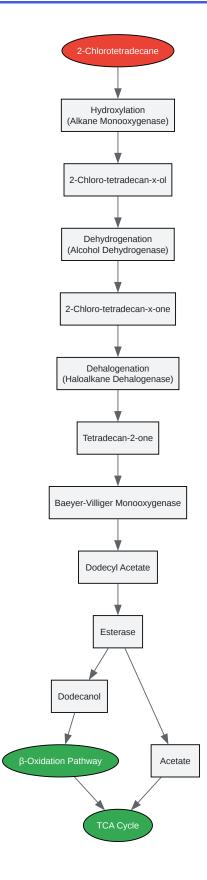
This method evaluates the ready biodegradability of a substance in an aerobic aqueous medium by measuring the amount of carbon dioxide produced over a 28-day period.

Click to download full resolution via product page


Experimental workflow for OECD 301B biodegradation test.


Hydrolysis Testing

Protocol: OECD 111 - Hydrolysis as a Function of pH[5][6][7][8][9]



This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in sterile aqueous buffered solutions at different pH values (typically 4, 7, and 9) and temperatures.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemsafetypro.com [chemsafetypro.com]
- 2. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 3. log KOC ECETOC [ecetoc.org]
- 4. Homogeneous hydrolysis rate constants for selected chlorinated methanes, ethanes, ethenes, and propanes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Hydrolysis and function of PH according to OECD test no. 111 Analytice [analytice.com]
- 9. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Quantum yield Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. core.ac.uk [core.ac.uk]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. eurolab.net [eurolab.net]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. Types of OECD 301 Biodegradation Tests Aropha [aropha.com]

• To cite this document: BenchChem. [Environmental Fate and Degradation of 2-Chlorotetradecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15478794#environmental-fate-and-degradation-of-2-chlorotetradecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com